[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)
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Overview
Description
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) is a synthetic molecule known for its role as a cleavable biotin crosslinker. This compound is composed of biotinylamidoethyl-dithiomethylenemalonic acid and two aminoethanoic acid (glycine) units. It has a molecular formula of C22H34N6O9S3 and a molecular weight of 622.74 g/mol . The compound is primarily used in biochemical and biotechnological applications due to its ability to form reversible linkages.
Preparation Methods
The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) involves several steps:
Formation of Biotinylamidoethyl Intermediate: The initial step involves the reaction of biotin with ethylenediamine to form biotinylamidoethyl.
Dithiomethylenemalonic Acid Formation: This intermediate is then reacted with dithiomethylenemalonic acid under controlled conditions.
Coupling with Aminoethanoic Acid: Finally, the product is coupled with two molecules of aminoethanoic acid (glycine) to yield the final compound.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, converting disulfide bonds to thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinker in various chemical reactions to study protein-protein and protein-DNA interactions.
Biology: The compound is employed in biotinylation techniques to label proteins and other biomolecules for detection and purification.
Medicine: In medical research, it is used in the development of diagnostic assays and therapeutic agents.
Industry: The compound finds applications in the biotechnology industry for the production of biotinylated products and in the development of biosensors
Mechanism of Action
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) involves the formation of reversible disulfide bonds. The biotinylamidoethyl moiety binds to target molecules, while the dithiomethylenemalonic acid provides a cleavable linkage. This allows for the controlled release of the target molecule under reducing conditions, making it useful for applications requiring reversible binding .
Comparison with Similar Compounds
Similar compounds to [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) include other biotinylated crosslinkers such as:
Biotinylamidoethyl-dithiopropionic Acid: Similar in structure but with a different linker length.
Biotinylamidoethyl-dithioacetic Acid: Contains a shorter linker compared to dithiomethylenemalonic acid.
Biotinylamidoethyl-dithioglycolic Acid: Features a glycolic acid linker instead of malonic acid.
The uniqueness of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid) lies in its specific linker structure, which provides optimal stability and cleavability for various biochemical applications.
Properties
Molecular Formula |
C22H34N6O9S3 |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
2-[[3-(carboxymethylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H34N6O9S3/c29-14(4-2-1-3-13-18-12(11-38-13)26-22(37)28-18)23-6-8-40-39-7-5-15(30)27-19(20(35)24-9-16(31)32)21(36)25-10-17(33)34/h12-13,18-19H,1-11H2,(H,23,29)(H,24,35)(H,25,36)(H,27,30)(H,31,32)(H,33,34)(H2,26,28,37) |
InChI Key |
OPCNVNMNEYRYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)O)C(=O)NCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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